3-Fluoro-4,5-dihydroxybenzaldehyde
Overview
Description
3-Fluoro-4,5-dihydroxybenzaldehyde, also known as 3,4-dihydroxy-5-fluorobenzaldehyde, is a chemical compound with the molecular formula C7H5FO3 . It has a molecular weight of 156.11 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 3rd position and hydroxyl groups at the 4th and 5th positions .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It has a boiling point of approximately 278.2°C at 760 mmHg and a melting point of 190-191°C .Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Research : 3-Fluoro-4,5-dihydroxybenzaldehyde derivatives have been synthesized for potential applications in cancer treatment. A study focused on the synthesis of fluorinated analogues of combretastatins, using fluorinated benzaldehydes, demonstrated promising in vitro anticancer properties. These analogues retained the potent cell growth inhibitory properties of their parent compounds (Lawrence et al., 2003).
Structural and Chemical Analysis
- Structural Transformations : A comprehensive study investigated the structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. This research involved infrared spectroscopy and quantum chemistry calculations, providing insights into the conformations and transformations of these compounds at low temperatures (Ildız, Konarska & Fausto, 2018).
Chemical Synthesis
- Synthesis Methods : Various methods have been developed for the synthesis of this compound and its derivatives. These methods aim to simplify the synthesis process while reducing environmental and industrial hazards. A study detailed a one-step synthetic method that avoids the use of concentrated acids, making the process more environmentally friendly and cost-effective (Wang Bao-jie, 2006).
Bioconversion and Environmental Applications
- Bioconversion Research : The bioconversion potential of certain fungi, such as Bjerkandera adusta, has been explored using fluorinated substrates. These studies help understand the ability of these fungi to produce novel halogenated aromatic compounds, which can have various applications (Lauritsen & Lunding, 1998).
Electrocatalytic Activity
- Electrochemical Research : Research has been conducted on the oxidative electrodeposition of dihydroxybenzaldehydes, including 3,4-DHB (a derivative of this compound), and their applications in electrocatalysis. Modified electrodes with these compounds show catalytic activity, particularly in the electrooxidation of NADH, which has potential biosensor applications (Pariente et al., 1996).
Radiopharmaceuticals Synthesis
- Radiopharmaceutical Applications : Fluorine-18 labeled benzaldehydes, including derivatives of this compound, have been synthesized for use as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. These compounds play a critical role in the synthesis of specific radiopharmaceutical agents used in medical imaging (Orlovskaja et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-fluoro-4,5-dihydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSUIFYFQDSKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343983 | |
Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71144-35-9 | |
Record name | 3-Fluoro-4,5-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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